anisodamine hydrobromide

Descripción general

Descripción

El hidrobromuro de anisodamina es un alcaloide tropánico natural que se encuentra en plantas de la familia Solanaceae, como la Datura. Es conocido por sus propiedades anticolinérgicas y antagonistas de los receptores α1 adrenérgicos. Este compuesto se utiliza principalmente en China para el tratamiento del shock circulatorio agudo y otros trastornos cardiovasculares . También se utiliza para mejorar la microcirculación durante la sepsis y otras afecciones cardiovasculares .

Mecanismo De Acción

El hidrobromuro de anisodamina ejerce sus efectos principalmente a través de sus propiedades anticolinérgicas y antagonistas de los receptores α1 adrenérgicos. Compite con la acetilcolina por la unión a los receptores muscarínicos, inhibiendo así la transmisión colinérgica. Esto conduce a la relajación del músculo liso y a la mejora de la microcirculación. Además, bloquea los receptores α1 adrenérgicos, reduciendo la resistencia vascular y mejorando el flujo sanguíneo .

Análisis Bioquímico

Biochemical Properties

Anisodamine hydrobromide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been found to protect endothelial cells (ECs) against permeability and nitric oxide (NO) production by preserving the integrity of the glycocalyx .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to significantly increase the viability of ECs challenged with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By blocking the muscarinic receptor, it results in rerouting of acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to significantly alleviate LPS-induced EC layer permeability and NO production

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in different kinds of shock models prepared from either rabbit, cat, or rat, this compound significantly alleviated the progress of shock and increased the survival rate of the animals .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del hidrobromuro de anisodamina suele implicar la extracción de alcaloides tropánicos de las flores de Datura. El proceso comienza con la extracción del ácido tropina, que luego se somete a una serie de reacciones químicas para producir hidrobromuro de anisodamina . Los pasos clave incluyen:

Extracción: Los alcaloides tropánicos se extraen de las flores de Datura utilizando solventes como el etanol.

Hidrólisis: Los alcaloides extraídos se hidrolizan para obtener ácido tropina.

Esterificación: El ácido tropina se esterifica con ácido α-(hidroximetil) benzenacético para formar anisodamina.

Formación de hidrobromuro: La anisodamina luego se hace reaccionar con ácido bromhídrico para producir hidrobromuro de anisodamina.

Métodos de producción industrial: La producción industrial del hidrobromuro de anisodamina sigue pasos similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

El hidrobromuro de anisodamina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su estructura tropánica parental.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo éster.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Productos principales:

Productos de oxidación: N-óxidos de anisodamina.

Productos de reducción: Derivados de tropano.

Productos de sustitución: Diversos ésteres y amidas.

Aplicaciones Científicas De Investigación

Therapeutic Efficacy in Septic Shock

Overview

Septic shock, a severe manifestation of sepsis characterized by persistent hypotension and organ dysfunction, poses a significant challenge in critical care. Anisodamine hydrobromide has been investigated for its potential benefits in improving outcomes for patients suffering from this condition.

Clinical Study Findings

A multicenter randomized controlled trial involving 404 patients demonstrated that treatment with Ani HBr significantly reduced 28-day mortality rates compared to control groups (26.1% vs. 35.8%) . The study highlighted that Ani HBr might serve as an effective adjuvant therapy alongside conventional treatments, particularly for patients with higher illness severity scores.

Data Summary

| Outcome Measure | Ani HBr Group | Control Group | Significance |

|---|---|---|---|

| 28-day Mortality | 26.1% | 35.8% | p < 0.05 |

| 7-day Mortality | Lower | Higher | p < 0.05 |

| Hospital Length of Stay | Shorter | Longer | p < 0.05 |

Immunomodulatory Effects

Mechanism of Action

Recent studies have indicated that this compound plays a role in modulating immune responses by influencing the balance between T helper cells (Th17) and regulatory T cells (Treg). This modulation can reduce inflammation and improve recovery outcomes following resuscitation from cardiac events.

Research Insights

In animal models, Ani HBr administration was associated with improved Th17/Treg ratios, leading to reduced intestinal injury and enhanced recovery of cardiac function post-cardiac arrest . The compound's ability to regulate pro-inflammatory cytokines further supports its potential in managing inflammatory responses during critical illness.

Microcirculation Improvement

Clinical Relevance

this compound is particularly noted for its effects on microcirculation, which is crucial during states of shock or severe illness. By enhancing blood flow to vital organs, Ani HBr can mitigate organ damage associated with ischemia.

Experimental Evidence

In studies assessing microcirculatory dynamics, Ani HBr treatment resulted in significantly improved perfusion metrics in both intestinal and sublingual regions following resuscitation . These findings underscore the compound's utility in enhancing microvascular flow during critical care interventions.

Potential Role Against Viral Infections

COVID-19 Applications

Emerging research has explored the use of this compound in the context of viral infections, particularly COVID-19. A network pharmacology study suggested that Ani HBr may interact with key proteins involved in the viral life cycle and immune response pathways .

Molecular Docking Studies

Molecular docking analyses indicated that anisodamine has a strong binding affinity to targets associated with SARS-CoV-2, suggesting a potential mechanism for mitigating viral pathogenesis through immunomodulation and enhancement of microcirculation .

Comparación Con Compuestos Similares

El hidrobromuro de anisodamina a menudo se compara con otros alcaloides tropánicos como la atropina y la escopolamina. Si bien los tres compuestos comparten propiedades anticolinérgicas similares, el hidrobromuro de anisodamina tiene un grupo hidroxilo único que aumenta su polaridad molecular y reduce su solubilidad en grasa. Esto hace que sea menos probable que cruce la barrera hematoencefálica, lo que genera menos efectos secundarios en el sistema nervioso central en comparación con la atropina y la escopolamina .

Compuestos Similares:

Atropina: Se utiliza para fines cardíacos y oftalmológicos similares.

Escopolamina: Conocida por su uso en el mareo por movimiento y las náuseas posoperatorias.

Anisodina: Otro alcaloide tropánico con propiedades farmacológicas similares.

Actividad Biológica

Anisodamine hydrobromide (AniHBr) is a pharmacologically active compound derived from the plant Scopolia tangutica. It has been used in traditional Chinese medicine since 1956, primarily for its effects on improving blood circulation and treating various conditions, including septic shock and acute kidney injury (AKI). This article explores the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Antioxidant Properties : AniHBr acts as an antioxidant, reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) .

- Anti-inflammatory Effects : The compound inhibits the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), thereby mitigating inflammation in various pathological conditions .

- Cardioprotective Effects : AniHBr has been shown to protect myocardial tissues from damage by regulating apoptosis-related proteins (Bax and Bcl-2) and reducing caspase activity .

1. Septic Shock

A multicenter randomized controlled trial involving 404 critically ill patients with septic shock demonstrated that AniHBr significantly reduced 28-day mortality compared to the control group. The study indicated that AniHBr could be an important adjunct to conventional treatments for septic shock .

| Outcome Measure | AniHBr Group | Control Group |

|---|---|---|

| 28-day Mortality | Lower | Higher |

| 7-day Mortality | Lower | Higher |

| Hospital Length of Stay | Shorter | Longer |

2. Acute Kidney Injury

In models of LPS-induced AKI, AniHBr administration led to significant improvements in renal function markers, including serum creatinine and lactate levels. It also alleviated mitochondrial dysfunction and oxidative stress in renal tissues .

3. Cardiac Protection

Research indicates that AniHBr can ameliorate cardiac damage following ischemia/reperfusion injury by enhancing microcirculation and reducing myocardial apoptosis. This is achieved through its anti-inflammatory and anti-apoptotic actions .

Research Findings

Several studies have explored the biological activities of this compound:

- Mitochondrial Function : In vitro experiments showed that AniHBr could reverse TNF-α induced mitochondrial dysfunction, restoring basal and maximal oxygen consumption rates (OCR) in renal cells .

- Immunomodulatory Effects : AniHBr has been found to balance Th17/Treg cytokine levels in resuscitated animals, suggesting a role in modulating immune responses .

- Network Pharmacology : A study utilizing network pharmacology identified multiple targets for AniHBr, indicating its potential effects on various diseases including viral infections and cancer .

Case Studies

A notable case involved a critically ill patient with septic shock treated with AniHBr, which resulted in rapid hemodynamic stabilization and a marked reduction in inflammatory markers. This anecdotal evidence supports the findings from larger clinical trials regarding its efficacy.

Propiedades

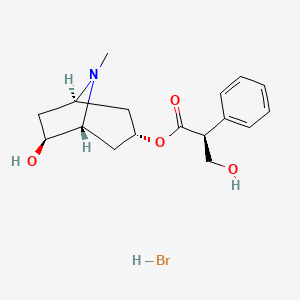

IUPAC Name |

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYQCELRVANQNG-YXGOVGSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55449-49-5 | |

| Record name | Anisodamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055449495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55449-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISODAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RKP5CSA1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.